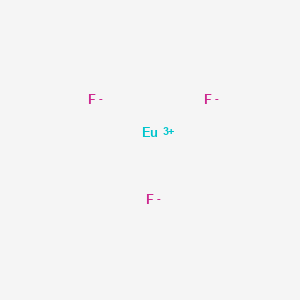
Europium fluoride
Vue d'ensemble
Description
Synthesis Analysis
Europium fluoride can be synthesized through various methods. One approach involves starting from europium oxide, europium fluoride, and boron oxide at 1370 K to produce Europium borate fluoride, Eu5(BO3)3F, which crystallizes in the space group Pnma. This method confirms the presence of Eu2+ without evidence for Eu3+ through optical spectroscopy, including emission and absorption analysis, alongside vibrational spectra reports (Kaźmierczak & Höppe, 2010). Another pathway involves the electrochemical extraction from molten fluoride media, resulting in europium–copper and europium–aluminium alloys with high extraction efficiency, demonstrating a versatile approach to Europium fluoride synthesis (Gibilaro et al., 2009).
Molecular Structure Analysis
The crystal structure of Europium fluoride varies depending on the synthesis method and conditions. For example, Europium borate fluoride exhibits a structure with Eu2+ ions, determined through optical and vibrational spectroscopy analyses. This structural characterization is crucial for understanding the material's properties and potential applications in optical technologies (Kaźmierczak & Höppe, 2010).
Chemical Reactions and Properties
Europium fluoride participates in various chemical reactions, leading to the formation of complex compounds. For instance, the reaction with ammonium perfluorocarboxylates in liquid ammonia produces europium(II) carboxylates and hexanuclear europium(III) fluoridocarboxylate complexes, showcasing its reactivity and potential for creating new materials with interesting properties (Morsbach et al., 2022).
Physical Properties Analysis
Europium fluoride's physical properties, such as luminescence, are influenced by its synthesis and structure. The luminescence intensity of europium-doped materials, for example, is strongly dependent on their existing states and the adopted fluorides, with amorphous and crystalline forms showing significant differences in luminescence intensity (Wang et al., 2014).
Chemical Properties Analysis
The chemical behavior of Europium fluoride includes its reactivity towards other compounds and ions. A notable reaction is its sensitivity to fluoride ions, where certain europium(III) complexes exhibit complete quenching of luminescence upon addition of fluoride ions, highlighting its potential as a smart material for sensing applications (Wang & Tamiaki, 2009).
Applications De Recherche Scientifique
1. Photoluminescent Properties of Europium (III) Complexes
- Application Summary : Europium (III) complexes have attracted significant interest due to their excellent properties and potential applications in organic light emitting diodes, biological labeling, and laser media .
- Methods of Application : Two novel europium (III) complexes having 2-thenoyltrifluoroacetylacetone (tta) as the first ligand and the second ligands bearing benzimidazole groups were synthesized and characterized by FT-IR, UV–Vis, 1 H-NMR, and elemental analysis .
- Results : All europium (III) complexes exhibited strong luminescent intensity, high quantum yields (Φ) and long luminescent lifetimes . These complexes may find potential applications in the field of high-power laser media .
2. Smart Luminescent Molecular Europium Complexes
- Application Summary : A series of smart luminescent Eu (III) complexes were synthesized using C1-functionalized phenanthro-imidazole derivatives as the neutral ligands and dibenzoylmethanate (DBM) as the anionic ligand .
- Methods of Application : The energy transfer mechanism between the ligand and the Eu (III) ion is explained based on both theoretical (density functional theory (DFT) and time-dependent-DFT) and experimental study .
- Results : Red light-emitting diodes (LEDs) were fabricated by integrating a near-ultraviolet (NUV)_ LED chip (∼395 nm) with Eu (III) complexes and all of the LEDs showed excellent color purity .
3. Catalyst in the Preparation of Novel Mixed-Metal Fluorides
- Application Summary : Europium (III) fluoride is used as a catalyst in the preparation of novel mixed-metal fluorides .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) fluoride as a catalyst in chemical reactions .
- Results : The outcomes of these reactions are novel mixed-metal fluorides .
4. Studies Related to Fluoride Glasses
- Application Summary : Europium (III) fluoride finds application in studies related to fluoride glasses .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) fluoride in the study and development of fluoride glasses .
- Results : The outcomes of these studies contribute to the understanding and development of fluoride glasses .
5. Use in Optical Glasses and Ceramics
- Application Summary : Europium (III) fluoride is used in optical glasses and ceramics .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) fluoride in the production of optical glasses and ceramics .
- Results : The outcomes of these applications contribute to the development of optical glasses and ceramics .
6. Fluoride-Specific Semipermeable Membrane
- Application Summary : Europium (II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal .
- Methods of Application : Such a crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode to detect trace quantities of fluoride .
- Results : The outcomes of these applications contribute to the development of fluoride-specific semipermeable membranes .
7. Oil Refining and Etching
- Application Summary : Europium (III) Fluoride finds applications in oil refining and etching .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) Fluoride in oil refining and etching processes .
- Results : The outcomes of these applications contribute to the efficiency and effectiveness of oil refining and etching processes .
8. Synthetic Organic Chemistry
- Application Summary : Europium (III) Fluoride is used in synthetic organic chemistry .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) Fluoride in various synthetic organic chemistry reactions .
- Results : The outcomes of these applications contribute to the synthesis of various organic compounds .
9. Manufacture of Pharmaceuticals
- Application Summary : Europium (III) Fluoride is used in the manufacture of pharmaceuticals .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) Fluoride in the synthesis of various pharmaceutical compounds .
- Results : The outcomes of these applications contribute to the development of various pharmaceutical products .
10. Laboratory Reagent
- Application Summary : Europium (III) Fluoride is used as a laboratory reagent .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) Fluoride as a reagent in various laboratory experiments .
- Results : The outcomes of these applications contribute to the success of various laboratory experiments .
11. Metal Production
- Application Summary : Europium (III) Fluoride is used in metal production .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) Fluoride in various metal production processes .
- Results : The outcomes of these applications contribute to the production of various metals .
12. Fluoride Selective Electrode
- Application Summary : Europium (II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal .
- Methods of Application : Such a crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode to detect trace quantities of fluoride .
- Results : The outcomes of these applications contribute to the development of fluoride-specific semipermeable membranes .
13. Water Insoluble Europium Source
- Application Summary : Europium (III) Fluoride is a water insoluble Europium source for use in oxygen-sensitive applications .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) Fluoride in oxygen-sensitive applications .
- Results : The outcomes of these applications contribute to the development of materials for oxygen-sensitive applications .
14. Synthetic Organic Chemistry
- Application Summary : Europium (III) Fluoride has diverse applications in current technologies and science, from oil refining and etching to synthetic organic chemistry .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) Fluoride in various synthetic organic chemistry reactions .
- Results : The outcomes of these applications contribute to the synthesis of various organic compounds .
15. Manufacture of Pharmaceuticals
- Application Summary : Europium (III) Fluoride is used in the manufacture of pharmaceuticals .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) Fluoride in the synthesis of various pharmaceutical compounds .
- Results : The outcomes of these applications contribute to the development of various pharmaceutical products .
16. Laboratory Reagent
- Application Summary : Europium (III) Fluoride is used as a laboratory reagent .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) Fluoride as a reagent in various laboratory experiments .
- Results : The outcomes of these applications contribute to the success of various laboratory experiments .
17. Metal Production
- Application Summary : Europium (III) Fluoride is used in metal production .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Europium (III) Fluoride in various metal production processes .
- Results : The outcomes of these applications contribute to the production of various metals .
18. Fluoride Selective Electrode
- Application Summary : Europium (II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal .
- Methods of Application : Such a crystal can be used as a fluoride-specific semipermeable membrane in a fluoride selective electrode to detect trace quantities of fluoride .
- Results : The outcomes of these applications contribute to the development of fluoride-specific semipermeable membranes .
Safety And Hazards
Europium fluoride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
europium(3+);trifluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.3FH/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNURIVGONRLQI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.959 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium(3+);trifluoride | |
CAS RN |
13765-25-8 | |
| Record name | Europium fluoride (EuF3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13765-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



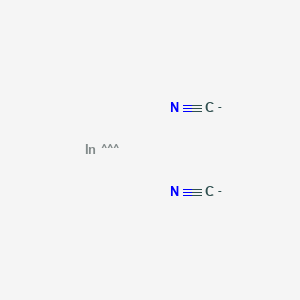
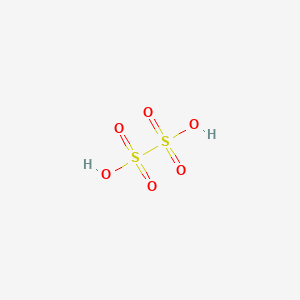
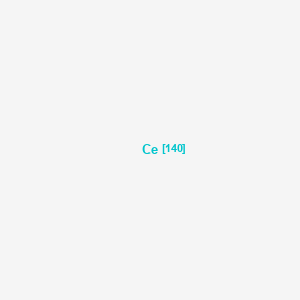


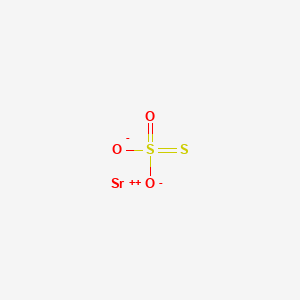
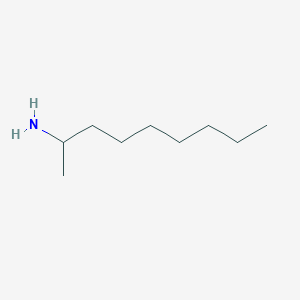
![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
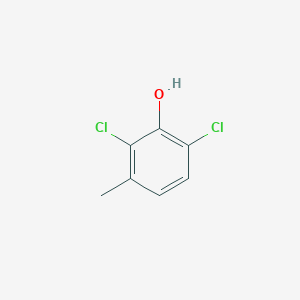
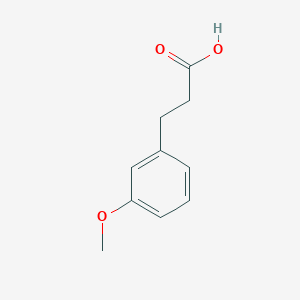
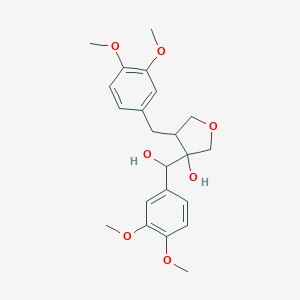
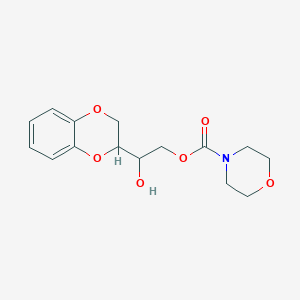
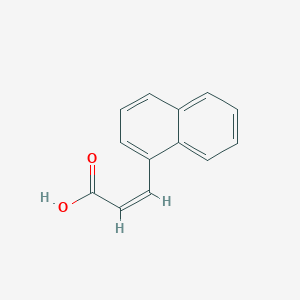
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)